molecular formula C7H6BrF3N2 B8634107 3-Pyridinemethanamine, 5-bromo-alpha-(trifluoromethyl)- CAS No. 886374-09-0

3-Pyridinemethanamine, 5-bromo-alpha-(trifluoromethyl)-

Cat. No.: B8634107
CAS No.: 886374-09-0
M. Wt: 255.03 g/mol
InChI Key: ZPHORVARHZMHMV-UHFFFAOYSA-N
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Description

3-Pyridinemethanamine, 5-bromo-alpha-(trifluoromethyl)- is a useful research compound. Its molecular formula is C7H6BrF3N2 and its molecular weight is 255.03 g/mol. The purity is usually 95%.
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Properties

CAS No.

886374-09-0

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

ZPHORVARHZMHMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To N-(1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide (1.5 g, 4.18 mmol) in MeOH (8.35 ml) was added HCl 4N in dioxane (2.088 ml, 8.35 mmol) dropwise, and the mixture stirred at room temperature for 16 h. Concentrated, and then the mixture was quenched with saturated NaHCO3 and extracted with EtOAc two times, dried over magnesium sulfate, filtered, concentrated. The title compound was isolated as a light yellow oil used as is for next step. LC-MS (M+1) 257.0, t=1.05 min
Name
N-(1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.088 mL
Type
reactant
Reaction Step One
Name
Quantity
8.35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of HCl (4 M in dioxane, 0.557 m, 2.23 mmol) was added to a solution of N-(1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide (400 mg, 1.114 mmol) in MeOH (2.5 mL) at room temperature. The resulting mixture was stirred at this temperature for overnight. The solvent was removed in vacuum, and the residue was treated with saturated NaHCO3 solution and extracted with ethyl acetate. The combined extracts were dried over anhydrous Na2SO4. After filtration and concentration, the title compound was obtained (230 mg). ESI-MS m/z: 256.9 [M+1]+; Retention time 1.02 min;
Name
Quantity
2.23 mmol
Type
reactant
Reaction Step One
Name
N-(1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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